molecular formula C9H8BrF3O3 B8660676 Ethyl 5-(bromomethyl)-2-(trifluoromethyl)furan-3-carboxylate CAS No. 17515-76-3

Ethyl 5-(bromomethyl)-2-(trifluoromethyl)furan-3-carboxylate

Cat. No. B8660676
CAS RN: 17515-76-3
M. Wt: 301.06 g/mol
InChI Key: BQWRJPDQNGGFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(bromomethyl)-2-(trifluoromethyl)furan-3-carboxylate is a useful research compound. Its molecular formula is C9H8BrF3O3 and its molecular weight is 301.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(bromomethyl)-2-(trifluoromethyl)furan-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(bromomethyl)-2-(trifluoromethyl)furan-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

17515-76-3

Product Name

Ethyl 5-(bromomethyl)-2-(trifluoromethyl)furan-3-carboxylate

Molecular Formula

C9H8BrF3O3

Molecular Weight

301.06 g/mol

IUPAC Name

ethyl 5-(bromomethyl)-2-(trifluoromethyl)furan-3-carboxylate

InChI

InChI=1S/C9H8BrF3O3/c1-2-15-8(14)6-3-5(4-10)16-7(6)9(11,12)13/h3H,2,4H2,1H3

InChI Key

BQWRJPDQNGGFSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)CBr)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-2-trifluoromethyl-furan-3-carboxylic acid ethyl ester (0.95 g, 4.5 mmol) in CCl4 (12 mL) was added N-bromosuccinimide (0.84 g, 4.8 mmol) followed by AIBN (0.004 g, 0.01 mmol). After refluxing for 2 h, analytical HPLC analysis confirmed the reaction was complete. The reaction was cooled to rt, then CH2Cl2 and sat'd NaHCO3 (aq.) were added. The organic portion was separated and dried to provide the crude residue as a yellow oil. This material was purified by RP HPLC to provide the title compound (510 mg, 38%). MS (ESI): mass calcd. for C9H8BrF3O3, 300.0; m/z found, 302.9 [M+H]+. 1H NMR (CDCl3): 6.84 (s, 1H), 4.44 (s, 2H), 4.34 (q, J=7.2 Hz, 2H), 1.36 (t, J=7.1 Hz, 3H).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.004 g
Type
catalyst
Reaction Step Three
Yield
38%

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